molecular formula C5H9N3O2S2 B2561191 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol CAS No. 878617-89-1

3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol

Cat. No. B2561191
CAS RN: 878617-89-1
M. Wt: 207.27
InChI Key: KJZFTWBCNSFDNN-UHFFFAOYSA-N
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Description

The compound “3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol” belongs to a class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring .


Synthesis Analysis

The synthesis of similar compounds involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reactions can be carried out effectively with the use of ultrasound .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of electron-donating substituents in vinylbutyl ether and vinyl ether of monoethanolamine significantly reduces the positive charge on the β -carbon atom of the double bond .


Chemical Reactions Analysis

The reactions of similar compounds can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. In studies, it exhibited an IC₅₀ (half-maximal inhibitory concentration) comparable to that of sorafenib (a known cancer drug) in Panc-1 cells . Further research could explore its mechanism of action and potential for targeted cancer therapy.

Anti-Inflammatory Effects

Given its structural features, this compound might modulate inflammatory pathways. Researchers have tested its inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a crucial role in inflammation. Investigating its anti-inflammatory potential could lead to novel therapeutic strategies .

Antimicrobial Activity

The compound’s thiadiazole scaffold has been associated with antimicrobial properties. Docking studies revealed strong binding affinity and interaction, suggesting potential as an antimicrobial agent. Further in vitro and in vivo experiments are warranted to validate its efficacy .

Future Directions

Future research could focus on the synthesis of novel derivatives of 1,3,4-thiadiazole scaffold as anticonvulsant agents . Additionally, the use of green principles and efficient catalysts to achieve excellent yields is always a cherished goal .

properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c6-4-7-8-5(12-4)11-2-3(10)1-9/h3,9-10H,1-2H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZFTWBCNSFDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CSC1=NN=C(S1)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol

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